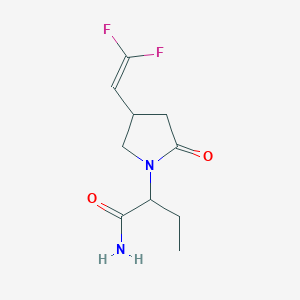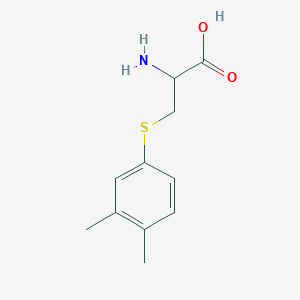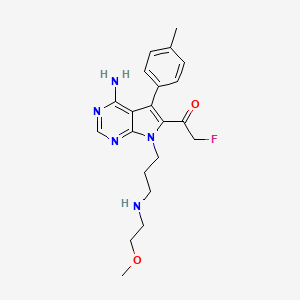
Fmk-mea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of FMK-MEA involves several steps, starting with the formation of the fluoromethyl ketone (FMK) moiety. This is typically achieved through a halogen-exchange reaction, followed by attachment to a peptide or other molecular scaffold. The synthetic routes for peptidyl mono-fluoromethyl ketones (FMKs) often involve solid-phase peptide synthesis (SPPS) or solution-phase methods
Chemical Reactions Analysis
FMK-MEA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving the fluoromethyl group, can lead to the formation of different analogs with varying properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FMK-MEA has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the activity of p90 ribosomal S6 kinase (RSK) and its role in cellular processes.
Medicine: Explored as a potential therapeutic agent for conditions such as triple-negative breast cancer and diabetes
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RSK2 kinase activity.
Mechanism of Action
FMK-MEA exerts its effects by selectively inhibiting the activity of p90 ribosomal S6 kinase (RSK), particularly RSK2. This inhibition occurs through the binding of this compound to the kinase domain of RSK2, preventing its phosphorylation and subsequent activation. The molecular targets and pathways involved include the MEK-ERK1/2 signaling cascade, which is crucial for cell growth and survival .
Comparison with Similar Compounds
FMK-MEA is unique among RSK inhibitors due to its high selectivity and potency. Similar compounds include:
SL0101: Another RSK inhibitor derived from a natural product, but with different selectivity and potency profiles.
This compound’s uniqueness lies in its ability to specifically inhibit RSK2 without affecting other kinases, making it a valuable tool for studying RSK2-related pathways and developing targeted therapies.
Properties
CAS No. |
1414811-15-6 |
|---|---|
Molecular Formula |
C21H26FN5O2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[4-amino-7-[3-(2-methoxyethylamino)propyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone |
InChI |
InChI=1S/C21H26FN5O2/c1-14-4-6-15(7-5-14)17-18-20(23)25-13-26-21(18)27(19(17)16(28)12-22)10-3-8-24-9-11-29-2/h4-7,13,24H,3,8-12H2,1-2H3,(H2,23,25,26) |
InChI Key |
UPTQGXMIZXGVSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCNCCOC)C(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


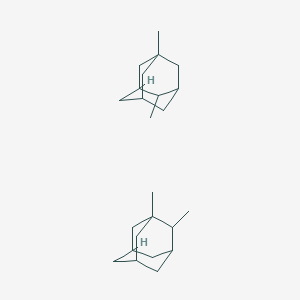
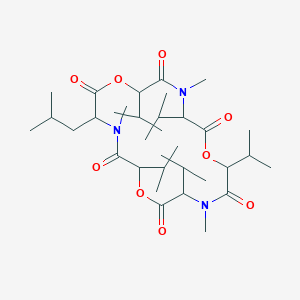
![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
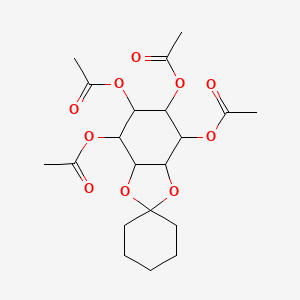
![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
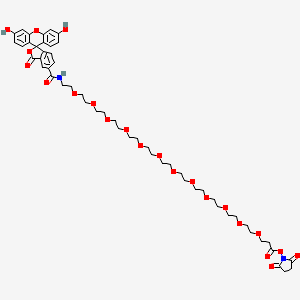
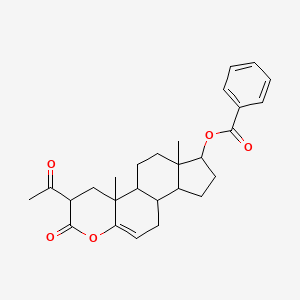
![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)
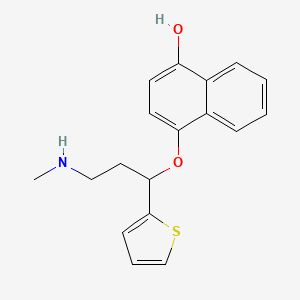
![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
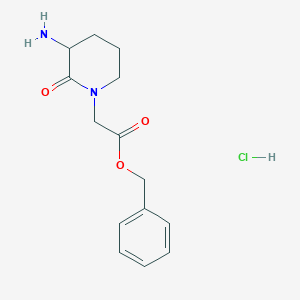
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
